7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-Bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound characterized by its bromo and fluorobenzyl groups attached to a benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the intermediate benzoxazepine structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems and advanced reaction monitoring techniques can help optimize the production process and achieve high yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The bromo and fluorobenzyl groups play a crucial role in these interactions, influencing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzyl alcohol
4-Bromo-2-fluorobenzoic acid
4-Fluorobenzyl bromide
This compound's versatility and potential make it a valuable subject of study and application in multiple domains. Its synthesis, reactions, and applications highlight its importance in advancing scientific knowledge and technological development.
Properties
IUPAC Name |
7-bromo-4-[(2-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c17-13-5-6-15-12(7-13)9-19(16(20)10-21-15)8-11-3-1-2-4-14(11)18/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFTZNYQMPMUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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